N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide
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Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.386. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into the chemical derivatives of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide has shown promise in antimicrobial applications. A study on thiazole derivatives incorporating this chemical structure revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal infections. These findings suggest potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Organic Synthesis and Chemical Transformations
Another area of application is in organic synthesis, where derivatives of this compound have been utilized in the Meisenheimer rearrangement of N-oxides, leading to the formation of novel organic compounds. This chemical transformation process offers a pathway to synthesize complex organic structures with potential applications in drug development and materials science (Kurihara et al., 1991).
Antitumor and Antiproliferative Agents
The synthesis and evaluation of compounds derived from this compound have also been explored for their potential as antitumor and antiproliferative agents. Some derivatives have shown high potency in inhibiting tubulin polymerization, targeting the colchicine binding site, and inducing apoptotic cell death in cancer cells, highlighting their potential in cancer therapy (Romagnoli et al., 2008).
Neuroprotective and Pharmacological Activity
Additionally, rigid analogues of this compound have been studied for their pharmacological activity, including binding affinity to melatonin receptors. These studies are crucial for developing new drugs with neuroprotective effects or for treating sleep disorders (Rivara et al., 2006).
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-23-18-11-10-17(15-8-5-9-16(19(15)18)21(23)25)22-20(24)13-6-4-7-14(12-13)26-2/h4-12H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAMHTBKSTWZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)OC)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.